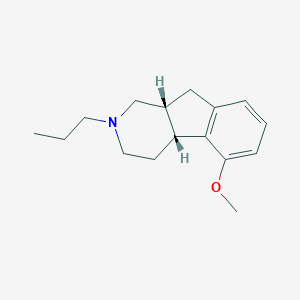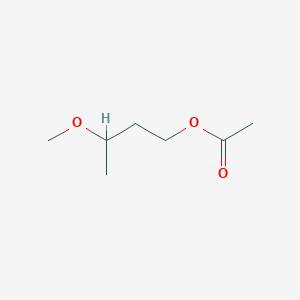
3,5,5-Trimethyl-1-hexene
Descripción general
Descripción
3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. The compound is also known by its IUPAC name, 3,5,5-trimethylhex-1-ene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethyl-1-hexene can be synthesized through the methylation of 1-hexene. This process involves the addition of methyl groups to the 1-hexene molecule under specific reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar methylation process, often involving catalysts to enhance the reaction efficiency. The reaction is typically carried out at elevated temperatures and pressures to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-1-hexene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
3,5,5-Trimethyl-1-hexanol: A related compound with similar structural features but different functional groups.
3,7-Dimethyl-1-octene: Another alkene with a similar carbon backbone but different methyl group positions.
Uniqueness: 3,5,5-Trimethyl-1-hexene is unique due to its specific methyl group positions, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications .
Propiedades
IUPAC Name |
3,5,5-trimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVHFRSRTSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863365 | |
| Record name | 3,5,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 1-Hexene, 3,5,5-trimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4316-65-8 | |
| Record name | 1-Hexene, 3,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-Trimethyl-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5,5-Trimethyl-1-hexene challenging to polymerize using conventional Ziegler-Natta catalysts?
A: The bulky substituent on the side chain of this compound (TM1H) poses a challenge during polymerization with traditional Ziegler-Natta catalysts. This steric hindrance results in a significantly slower polymerization rate compared to less substituted alpha-olefins. []
Q2: How does the presence of this compound affect copolymerization with other monomers like 2-butene?
A: Research has shown that copolymerization of TM1H with 2-butene using a Ziegler-Natta catalyst leads to a phenomenon called "monomer-isomerization copolymerization". [] This process yields copolymers containing units derived from both the original 1-olefin (TM1H) and isomerized products. Interestingly, this method allows for the synthesis of copolymers enriched in α-carbon-branched 1-alkene units over a wide range of comonomer feed ratios. []
Q3: Can chiral Ziegler-Natta catalysts be used to achieve kinetic resolution of racemic this compound?
A: Yes, enantiopure C1-symmetric metallocene catalysts have demonstrated the ability to kinetically resolve chiral α-olefins, including this compound. [, ] These catalysts exhibit different reactivity towards each enantiomer of the racemic monomer, leading to a polymer enriched in one enantiomer and unreacted monomer enriched in the other.
Q4: How does the structure of the chiral catalyst influence the selectivity of the kinetic resolution of this compound?
A: Research suggests that modifying the substituents on the cyclopentadienyl ligands of the chiral catalyst can impact the selectivity of the kinetic resolution. For instance, replacing the "methylneopentyl" substituent with an "ethylneopentyl" group led to a modest increase in selectivity for this compound. [] This highlights the importance of fine-tuning catalyst structure to optimize enantiomeric separation.
Q5: What is the role of site epimerization in the kinetic resolution of chiral α-olefins using these specialized catalysts?
A: Site epimerization, referring to the polymer chain's ability to change its orientation before the next monomer addition, plays a significant role in the kinetic resolution process. Studies comparing different catalysts have shown that higher site epimerization efficiency doesn't necessarily correlate with improved selectivity for this compound. [] This suggests that other factors, such as the specific interactions between the catalyst and the monomer, might be more critical in determining the overall resolution effectiveness.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)










